D-Arabinose-1,3-13C2

Description

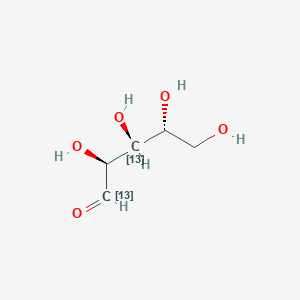

Structure

3D Structure

Properties

Molecular Formula |

C₃¹³C₂H₁₀O₅ |

|---|---|

Molecular Weight |

152.11 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: D-Arabinose-1,3-13C2 – Physicochemical Characterization and Metabolic Tracing Applications

Topic: Chemical Properties and Stability of D-Arabinose-1,3-13C2 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Arabinose-1,3-13C2 is a stable isotope-labeled aldopentose specifically designed for high-resolution metabolic flux analysis (MFA) and structural elucidation via Nuclear Magnetic Resonance (NMR). Unlike uniformly labeled (

This guide details the physicochemical stability, solution-state dynamics (mutarotation), and specific handling protocols required to maintain the isotopic and chemical integrity of this tracer.

Physicochemical Characterization

Isotope-Specific Properties

The substitution of

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 152.11 g/mol (approx.[1] +2.01 Da vs. natural abundance) |

| Appearance | White to off-white crystalline powder |

| Solubility | High in |

| Melting Point | 156–160 °C (Decomposition often occurs near MP) |

| Isotopic Enrichment | Typically |

| Anomeric Configuration | Predominantly |

NMR Spectral Signature

The utility of D-Arabinose-1,3-13C2 lies in its NMR signature.[2]

-

C1 (Anomeric Carbon): Appears as a doublet (due to

coupling) but lacks the strong -

C3 (Secondary Alcohol): Provides a distinct reporter signal for the sugar backbone cleavage.

-

Coupling Constants: The separation between C1 and C3 prevents direct

coupling (

Solution State Dynamics: Mutarotation

Upon dissolution in aqueous media (e.g.,

Critical Insight: Unlike Glucose, which exists almost exclusively as pyranose (>99%), Arabinose solutions contain significant fractions of furanose forms (~3-5%). This must be accounted for when integrating NMR peaks for quantification.

Mutarotation Pathway Diagram

The following diagram illustrates the equilibrium dynamics. The acyclic aldehyde is the transient intermediate facilitating the conversion.

Caption: Equilibrium distribution of D-Arabinose tautomers in aqueous solution at 25°C.

Stability Profile and Degradation Risks

pH Sensitivity

-

Acidic Conditions (pH < 4): Promotes dehydration. The C1 and C3 labels are retained, but the molecule may convert to furfural derivatives. This reaction is accelerated by heat.

-

Alkaline Conditions (pH > 8): High risk of the Lobry de Bruyn-van Ekenstein transformation . This causes isomerization of D-Arabinose into D-Ribose (epimerization at C2) or ketose formation (D-Ribulose).

-

Impact on Research: If this occurs, your

label at C1 may shift to C2 in the isomerized product, leading to erroneous metabolic flux calculations.

-

The Maillard Reaction (Culture Media)

When D-Arabinose-1,3-13C2 is added to culture media containing amino acids (peptones, glutamine) and heated (e.g., autoclaving), it undergoes non-enzymatic browning (Maillard reaction).

-

Mechanism: The nucleophilic amino group attacks the electrophilic C1-carbonyl (labeled).

-

Prevention: Never autoclave D-Arabinose-1,3-13C2 with amino acids. Filter-sterilize solutions separately and add aseptically.

Applications in Metabolic Flux Analysis (MFA)[5][6]

D-Arabinose enters the Pentose Phosphate Pathway (PPP) via the non-oxidative branch, primarily in bacterial systems (e.g., E. coli), or is metabolized via the isomerase pathway.

Tracking Carbon Fate

Using the 1,3-labeling pattern allows researchers to distinguish between oxidative decarboxylation and non-oxidative rearrangement.

-

Pathway Entry: D-Arabinose

D-Ribulose -

Flux Logic:

-

C1 Label: Tracks to C1 of Ribulose-5-P. In the Transketolase reaction, this carbon is often transferred to Sedoheptulose-7-P.

-

C3 Label: Tracks to C3 of Ribulose-5-P. This position is critical as it often remains in the triose phosphate pool (Glyceraldehyde-3-P) after cleavage.

-

Metabolic Pathway Diagram

Caption: Entry of D-Arabinose into the Pentose Phosphate Pathway via the Isomerase route.

Handling and Experimental Protocols

Protocol: Preparation of NMR Samples

To ensure accurate quantification and prevent degradation during acquisition:

-

Solvent Selection: Use

(99.9%) to minimize the water signal. -

Internal Standard: Add TSP (Trimethylsilylpropanoic acid) or DSS as a chemical shift reference (

ppm) and concentration standard. -

Equilibration:

-

Dissolve the solid D-Arabinose-1,3-13C2 in

. -

Wait: Allow the solution to stand at room temperature for at least 2 hours (or overnight at 4°C) before acquisition. This ensures the

mutarotation equilibrium is reached. Scanning immediately will yield non-quantitative results dominated by the solid-state anomer.

-

-

pH Control: Check pD (pH meter reading + 0.4). Maintain pD 6.0–7.5 to prevent epimerization.

Storage Protocol

-

Solid State: Store at -20°C in a desiccator. Hydroscopic nature requires protection from moisture to prevent caking and hydrolysis.

-

Solution State: Stable at 4°C for 24-48 hours. For long-term storage, freeze at -80°C. Avoid repeated freeze-thaw cycles which can promote degradation gradients.

References

-

PubChem. (n.d.).[3] D-Arabinose Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Stincone, A., et al. (2015).[4] The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods: 13C-NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. upload.wikimedia.org [upload.wikimedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. D-(1-~13~C)Arabinose | C5H10O5 | CID 12306958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and isotopic purity specifications for D-Arabinose-1,3-13C2

Technical Whitepaper: Specification & Validation of D-Arabinose-1,3-13C2

Executive Summary

In the precise field of metabolic flux analysis (MFA) and biomolecular NMR, the integrity of isotopic tracers is the bedrock of reproducible data. D-Arabinose-1,3-13C2 (Catalog Ref: ARA-011 type) represents a specialized isotopomer designed for elucidating complex pentose phosphate pathway (PPP) fluxes and nucleoside biosynthesis routes.[1] Unlike uniformly labeled (

This guide defines the rigorous molecular weight calculations, isotopic purity specifications, and validation protocols required to certify this compound for high-sensitivity applications.

Molecular Characterization & Exact Mass Specifications

To ensure mass spectrometry data accuracy, researchers must rely on exact mass calculations rather than average molecular weights. The substitution of two Carbon-12 atoms with Carbon-13 alters the monoisotopic mass significantly, shifting the primary spectral peak.[1]

Theoretical Mass Calculation

-

Chemical Formula:

C -

Unlabeled D-Arabinose (

): ~150.13 g/mol (Average)[1]

Exact Mass Derivation: Using IUPAC standard atomic masses:

- C = 12.000000 Da

- C = 13.003355 Da

- H = 1.007825 Da

- O = 15.994915 Da

| Element | Isotope | Count | Mass Contribution (Da) |

| Carbon | 2 | ||

| Carbon | 3 | ||

| Hydrogen | 10 | ||

| Oxygen | 5 | ||

| Total | 152.05954 Da |

Note: Commercial certificates often round this to 152.11 g/mol (using average weights for H and O) or 152.06 Da (monoisotopic). For HRMS applications, use 152.0595 .

Isotopic Purity Specifications

For metabolic tracing, "purity" is twofold: Chemical Purity (absence of other molecules) and Isotopic Enrichment (percentage of target carbons that are

| Parameter | Specification | Criticality |

| Chemical Purity | Ensures no interference from synthesis byproducts (e.g., ribose epimers).[1] | |

| Isotopic Enrichment | Essential to minimize "mass bleed" into M+0 or M+1 channels in MFA models. | |

| Positional Fidelity | Confirms label is not scrambled to C2/C4 during synthesis. | |

| Appearance | White/Colorless Crystalline Solid | Visual check for oxidation or caramelization. |

Quality Control & Validation Workflow

Trustworthiness in isotope chemistry requires a self-validating QC loop.[1] We utilize a dual-method approach: qNMR for positional certainty and LC-HRMS for total enrichment.[1]

Figure 1: The self-validating QC workflow ensures that chemical purity and isotopic fidelity are independently verified before release.

Analytical Protocols

Protocol A: Quantitative C-NMR (Positional Validation)

Objective: Verify that

-

Sample Prep: Dissolve 10 mg of D-Arabinose-1,3-13C2 in 0.6 mL D

O. Add trace TSP (trimethylsilylpropanoic acid) as an internal standard. -

Acquisition: Run a proton-decoupled

C-NMR experiment (minimum 500 scans due to relaxation times). -

Expected Signals:

-

C1 (Anomeric): Two intense doublets (due to

and -

C3: Two intense signals in the 73–77 ppm range.

-

C2, C4, C5: These should appear as tiny satellites (natural abundance ~1.1%) relative to the C1/C3 peaks.

-

-

Validation Criteria: The integral ratio of (C1+C3) to (C2+C4+C5) should exceed 100:1 (normalized for natural abundance).

Protocol B: HRMS Isotope Distribution Analysis

Objective: Quantify the Mass Isotopomer Distribution (MID).

-

Method: LC-ESI-MS (Negative Mode).[1]

-

Column: Amide-HILIC column (e.g., Waters BEH Amide) to retain polar sugars.[1]

-

Mobile Phase: Acetonitrile:Water (80:20) with 10mM Ammonium Acetate.

-

Target Ion:

at 151.05 Da . -

Analysis:

-

M+0 (149.05): Should be

(Unlabeled impurity). -

M+1 (150.05): Should be

(Single label failure). -

M+2 (151.05): > 98.5% (Target compound).[2]

-

Application: Tracing the Pentose Phosphate Pathway[2]

The 1,3-labeling pattern is specifically chosen to resolve fluxes through the non-oxidative branch of the Pentose Phosphate Pathway (PPP). When D-Arabinose enters the cell (often via specific transporters or promiscuous pentose permeases), it is phosphorylated and isomerized/epimerized into the pentose phosphate pool.

Mechanistic Insight:

-

Transketolase (TK): Transfers a 2-carbon unit.[1]

-

Transaldolase (TA): Transfers a 3-carbon unit.[1]

-

Differentiation: A 1,3-label on the pentose backbone creates unique fragment patterns in downstream glycolytic intermediates (like Fructose-6-P) that differ depending on whether the carbon skeleton was rearranged by TK or TA.[1]

Figure 2: Metabolic fate of the 1,3-label.[1] The distinct scrambling patterns in Fructose-6-Phosphate allow researchers to mathematically resolve the contribution of Transketolase vs. Transaldolase fluxes.[1]

References

-

Omicron Biochemicals. (2023). Stable Isotope-Labeled Saccharides Product Catalog. Retrieved from

-

Cambridge Isotope Laboratories. (2023). D-Arabinose (1-13C) Specifications and Applications. Retrieved from

- Metallo, C. M., et al. (2009). "Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells." Journal of Biotechnology. (Contextual grounding for tracer selection).

-

Sigma-Aldrich. (2023).[1][3] D-Arabinose-1-13C Product Specification Sheet. Retrieved from

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C NMR. University of Wisconsin-Madison.[1] (Reference for NMR coupling constants).

Sources

- 1. omicronbio.com [omicronbio.com]

- 2. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Arabinose-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Metabolic Fate and Flux Elucidation of D-Arabinose-1,3-13C2

Executive Summary

D-Arabinose-1,3-13C2 is a specialized stable isotope tracer designed for high-resolution metabolic flux analysis (MFA). Unlike uniformly labeled substrates ([U-13C]glucose) that saturate metabolic pools, or 1,2-labeled isotopomers used to track glycolysis, the 1,3-labeling pattern of D-Arabinose offers a distinct advantage: it creates a "digital" on/off signal for carbon scrambling events in the Pentose Phosphate Pathway (PPP).

This guide details the mechanistic behavior of this tracer, focusing on its conversion to D-Ribulose-5-Phosphate and subsequent scrambling via Transketolase (TK) and Transaldolase (TA). It provides a self-validating experimental framework for researchers aiming to quantify non-oxidative PPP fluxes and distinguish them from oxidative decarboxylation events.

Part 1: The Isotopic Signature & Metabolic Entry

Molecular Profile[1]

-

Compound: D-Arabinose-1,3-13C2[1]

-

Label Position: Carbons 1 and 3 (Aldehyde carbon and the secondary alcohol at C3).

-

Key Feature: The C2 position is unlabeled (

C).[2] In

Metabolic Entry Points

While D-Glucose is the primary carbon source for most mammalian cells, D-Arabinose metabolism is highly relevant in microbial physiology (e.g., Escherichia coli, Mycobacterium tuberculosis) and synthetic biology applications.

-

Bacterial Entry: D-Arabinose is transported into the cell and isomerized to D-Ribulose by D-arabinose isomerase (or promiscuous L-fucose isomerase).

-

Phosphorylation: D-Ribulokinase phosphorylates D-Ribulose to D-Ribulose-5-Phosphate (Ru5P) .

-

Convergence: Ru5P is the entry point into the Pentose Phosphate Pathway (PPP), identical to the Ru5P generated from Glucose-6-Phosphate via the oxidative PPP.[3]

Part 2: Metabolic Tracing Logic (The Core Mechanism)

The power of D-Arabinose-1,3-13C2 lies in how the C1 and C3 labels are redistributed. We track these atoms through the non-oxidative PPP.

The Input State

-

Labeling: C1* and C3* (

C enriched). -

Isomerization: Ru5P equilibrates with Ribose-5-Phosphate (R5P) and Xylulose-5-Phosphate (Xu5P). All retain the 1,3-labeling pattern.

Transketolase (TK) Scrambling

TK transfers a 2-carbon unit (C1-C2) from a ketose (Xu5P) to an aldose (R5P).[5]

-

Reaction: Xu5P (Donor) + R5P (Acceptor)

Sedoheptulose-7P (S7P) + Glyceraldehyde-3P (GAP).[5] -

The Donor (Xu5P): The C1-C2 fragment is removed. The remaining C3-C4-C5 fragment becomes GAP .

-

Result: GAP is labeled at its C1 position (originally C3 of Arabinose).

-

-

The Acceptor (R5P): Accepts the C1*-C2 fragment at its aldehyde group.

-

Result: S7P is formed.[5] The first two carbons come from Xu5P (C1 labeled). The C3-C7 backbone comes from R5P (originally labeled at C1 and C3).

-

S7P Pattern:C1 * (from Xu5P), C3 * (from R5P C1), C5 * (from R5P C3).

-

Transaldolase (TA) Scrambling

TA transfers a 3-carbon unit (C1-C2-C3) from S7P to GAP.

-

Reaction: S7P + GAP

Fructose-6P (F6P) + Erythrose-4P (E4P). -

The Donor (S7P): The C1-C2-C3 fragment is transferred.[1]

-

The Acceptor (GAP): Accepts the fragment.

-

Result: F6P is formed. C1-C3 come from S7P. C4-C6 come from GAP.

-

F6P Pattern:C1 , C3 , C4 *.[7]

-

CRITICAL SIGNAL: In F6P, C3 and C4 are adjacent and both labeled. This creates a

C-

-

Visualization of Carbon Scrambling

Caption: Carbon atom mapping of D-Arabinose-1,3-13C2 through the non-oxidative Pentose Phosphate Pathway. Note the formation of the C3-C4 bond in F6P, a unique signature of Transaldolase activity.

Part 3: Analytical Methodologies

NMR Spectroscopy (The Self-Validating System)

NMR is the gold standard for this specific tracer because it detects connectivity.

| Metabolite | Carbon Position | Expected Signal (1H-decoupled 13C-NMR) | Mechanistic Inference |

| Arabinose (Input) | C1, C3 | Singlets | No adjacent labels. |

| Ru5P / Xu5P | C1, C3 | Singlets | Isomerization only; no C-C bond formation. |

| Sedoheptulose-7P | C1, C3, C5 | Singlets | Labels are separated by C2 and C4 (unlabeled). |

| Fructose-6P | C3, C4 | Doublets (J ~40Hz) | Proof of TA Activity. S7P (C1-C3 unit) + GAP (C1 labeled) ligation. |

Validation Rule: If you observe only singlets in the hexose phosphate pool (F6P/G6P), the non-oxidative PPP is inactive or flux is negligible. The appearance of doublets at the F6P C3/C4 resonance is the positive confirmation of flux.

Mass Spectrometry (GC-MS / LC-MS)

MS measures the Mass Distribution Vector (MDV).

-

Fragment: Triose Phosphates (GAP/DHAP).

-

Expectation: High M+1 abundance (derived from the C3 of Arabinose).

-

-

Fragment: Hexose Phosphates (F6P/G6P).[8]

Part 4: Experimental Protocol

Reagents and Setup

-

Tracer: D-Arabinose-1,3-13C2 (>99% purity, 99% enrichment).

-

System: Bacterial culture (e.g., E. coli K-12) or engineered mammalian cell line.

-

Medium: M9 Minimal Medium (carbon-limited) to force uptake of the tracer.

Step-by-Step Workflow

Step 1: Acclimatization (Pre-Culture) Passage cells twice in medium containing unlabeled D-Arabinose (if used as sole carbon source) or the specific Glucose/Arabinose ratio intended for the experiment. This induces the ara operon or relevant transport enzymes.

Step 2: Pulse/Chase or Steady State Labeling

-

For Flux Analysis: Inoculate at OD600 0.05 into medium containing 2-5 mM D-Arabinose-1,3-13C2.

-

Incubation: Grow to mid-log phase (OD600 ~0.5-0.8). Metabolic steady state is usually achieved after 5 cell doublings.

Step 3: Quenching (Critical for Metabolism) Metabolism is fast (turnover < 1 sec).

-

Prepare -40°C Methanol (60% v/v).

-

Rapidly inject culture directly into the cold methanol.

-

Centrifuge at -20°C to pellet cell debris.

Step 4: Extraction and Derivatization (for GC-MS)

-

Lyophilize the supernatant.

-

Methoximation: Add Methoxyamine hydrochloride in pyridine (protects keto groups). Incubate 37°C for 90 min.

-

Silylation: Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 37°C for 30 min. This makes sugar phosphates volatile.

Step 5: Data Acquisition

-

GC-MS: Monitor ions corresponding to GAP (m/z 307 for TBDMS derivative) and F6P.

-

NMR: Reconstitute lyophilized extract in D2O. Acquire 1D 13C spectra with proton decoupling (inverse gated decoupling for quantitation).

References

-

BenchChem. (2025).[3][6] 13C-2 and D-arabinose-1-13C as Metabolic Tracers.[3] BenchChem Technical Guides.[6] Link

-

Crown, S. B., & Antoniewicz, M. R. (2012).[7] Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic Engineering, 14(2), 150-161. Link

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14, 2856–2877. Link

-

Cottam, C., et al. (2024). Metabolism of L-arabinose converges with virulence regulation to promote enteric pathogen fitness.[10][11][12] Nature Communications. Link

-

Fan, T. W., et al. (2012). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells.[13] International Journal of Biochemistry & Cell Biology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentose Phosphate Pathway Reactions in Photosynthesizing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of l-arabinose converges with virulence regulation to promote enteric pathogen fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Applications of Doubly Labeled D-Arabinose in Glycobiology

Executive Summary

This guide details the high-impact applications of doubly labeled D-Arabinose (e.g.,

Part 1: Strategic Utility of Doubly Labeled D-Arabinose

In glycobiology, "doubly labeled" typically refers to two distinct isotopic configurations, each serving a unique experimental purpose:

-

Homonuclear Double Labeling (

):-

Primary Use: Metabolic Flux Analysis (MFA) and determining glycosidic linkage conformation.

-

Mechanism: The scalar coupling (

) between C1 and C2 provides a permanent "bond connectivity tag." If the bond is cleaved during metabolism (e.g., via the oxidative branch of PPP), the doublet signal in NMR collapses to a singlet.

-

-

Heteronuclear Double Labeling (

):-

Primary Use: High-resolution structural elucidation of large glycan complexes (e.g., Lipoarabinomannan).

-

Mechanism: Deuteration suppresses

dipolar broadening and removes specific proton signals, while

-

Part 2: Technical Deep Dive & Protocols

Application A: Structural Elucidation of Mycobacterial Cell Walls

The mycobacterial cell wall contains a massive Arabinogalactan (AG) complex. Standard

Experimental Logic

By incorporating doubly labeled D-Arabinose into the growing cell wall, researchers can filter out the background signals of the peptidoglycan and mycolic acids, focusing exclusively on the arabinan domains.

Protocol: Solid-State NMR of Intact Cells

-

Culture Preparation: Inoculate M. smegmatis or M. tuberculosis (mc²6230 auxotroph) in Sauton’s medium.

-

Label Incorporation: Supplement media with 10 mM

during the log phase (OD600 = 0.6).-

Note: Using the [1,2] label allows measurement of the C1-C2 torsion angle via Double Quantum (DQ) filtering techniques.

-

-

Harvesting: Centrifuge at 4,000 x g, wash 3x with PBS to remove unincorporated label.

-

NMR Acquisition: Pack wet cell pellet into a 3.2 mm MAS (Magic Angle Spinning) rotor.

-

Pulse Sequence: Execute a 2D

INADEQUATE experiment.-

Result: Only carbons directly bonded to another

(i.e., the C1-C2 pairs from the input sugar) will generate a signal. All natural abundance background is suppressed.

-

Application B: Metabolic Flux Analysis (MFA)

Determining whether D-Arabinose is synthesized via the de novo pathway or scavenged is critical for defining drug targets.

Experimental Logic

The integrity of the C1-C2 bond serves as a tracer for the Decaprenyl-Phospho-Arabinose (DPA) pathway.

Workflow Visualization (Graphviz) The following diagram illustrates the flow of the labeled carbon skeleton through the unique mycobacterial pathway.

Caption: The DPA biosynthetic pathway in Mycobacteria. Doubly labeled substrates trace the conversion of Ribose to Arabinose via the critical DprE1 epimerization step.

Part 3: Data Interpretation & Analysis[2][3]

When analyzing NMR data from doubly labeled experiments, the coupling patterns are diagnostic.

| Labeling Pattern | Experiment Type | Spectral Feature | Interpretation |

| 1D | Doublet at C1 & C2 | Bond is intact; direct incorporation. | |

| 1D | Singlet at C1 or C2 | Bond cleaved; metabolic scrambling occurred. | |

| 2D | Upfield shift of C1 | Confirming C2 deuteration; used for kinetic isotope effect studies. |

Logic of Spectral Simplification

Using

-

Input: A complex mixture of cell wall metabolites.

-

Filter: The pulse sequence selects only spin systems with large one-bond couplings (

). -

Output: Signals from natural abundance

(1.1%) are eliminated because they are statistically unlikely to be adjacent. Only the exogenously added doubly labeled arabinose signals remain.

Caption: Logic flow for spectral simplification using homonuclear double labeling. The Double Quantum Filter removes background noise, isolating the tracer signal.

References

-

Wolucka, B. A. (2008). Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy. The FEBS Journal, 275(11), 2691-2711. Link

-

Alderwick, L. J., et al. (2005). The arabinofuranosyltransferase AftA is essential for the biosynthesis of the mycobacterial cell wall arabinan. Science, 311(5757), 90-93. Link

-

Fonseca, C., et al. (2007). Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts.[1][2] Applied and Environmental Microbiology, 73(19), 6319-6328. Link

-

Sengupta, S., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism.[3] Nature Biomedical Engineering, 3, 462–471. Link

-

Zhang, J., et al. (2022). The Biosynthesis of D-1,2,4-Butanetriol From D-Arabinose With an Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10. Link

Sources

- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

Precision Glycomics: Structural Elucidation of Aldopentoses via 13C-Isotopologue Profiling

Executive Summary

The structural analysis of aldopentoses (e.g., ribose, arabinose, xylose) presents a unique challenge in glycomics due to mutarotation . Unlike aldohexoses, which often stabilize predominantly in pyranose forms, aldopentoses exist in a dynamic equilibrium of up to five distinct tautomers in aqueous solution:

Standard

Part 1: Fundamental Principles of Anomeric Assignment

The Physics of C Detection

The core advantage of

Diagnostic Coupling Constants ( )

The scalar coupling between C1 and H1 is the most reliable metric for distinguishing

| Anomeric Configuration | Orientation | Typical | Structural Causality |

| Equatorial H1 / Axial OH | ~170 - 175 Hz | H1 is cis to the ring oxygen lone pair. | |

| Axial H1 / Equatorial OH | ~158 - 165 Hz | H1 is trans to the ring oxygen lone pair. |

Expert Insight: In furanose rings, this difference is less pronounced than in pyranoses but still follows the trend

.

Chemical Shift Fingerprinting

The chemical shift (

-

Acyclic Aldehyde: ~205–208 ppm (Distinctive downfield signal).

-

Furanoses: Generally deshielded (downfield) relative to pyranoses.

-

Pyranoses: Generally shielded (upfield).

Part 2: Strategic Labeling & Experimental Design

Labeling Selection Matrix

Choosing the right isotope enrichment strategy is a balance of cost vs. structural information.

| Labeling Type | Application | Pros | Cons |

| [1- | Anomeric Quantitation | Cleanest C1 spectra; no C-C coupling complexity. | Cannot trace carbon backbone connectivity. |

| [U- | Full Structural Assignment | Allows CC-COSY/INADEQUATE experiments; complete connectivity. | Spectra complicated by |

| [1,2- | Metabolic Flux | Traces C1-C2 bond cleavage (e.g., Transketolase activity). | Specialized synthesis required. |

Experimental Protocol: High-Resolution Acquisition

Objective: Quantify tautomeric ratios of D-[1-

1. Sample Preparation

-

Reagents: 5–10 mg D-[1-

C]Ribose, 600 -

pH Control: Adjust pD to 7.0 using NaOD/DCl.

-

Why? Extreme pH catalyzes rapid mutarotation, broadening signals. Neutral pH slows exchange, sharpening lines for distinct tautomers.

-

-

Equilibration: Allow sample to sit at 25°C for >4 hours to ensure thermodynamic equilibrium is reached before acquisition.

2. NMR Acquisition Parameters

-

Pulse Sequence: Inverse-gated decoupling (typically zgig on Bruker).

-

Mechanism: Decoupler is ON during acquisition (to collapse CH multiplets into singlets) but OFF during delay (to suppress Nuclear Overhauser Effect). This ensures integral accuracy.

-

-

Relaxation Delay (D1): Set to

. Anomeric carbons have long-

Risk:[1] Insufficient D1 leads to underestimation of the

-anomer (which often has a longer

-

-

Scans: 128–256 scans (sufficient for labeled samples).

Part 3: Data Analysis & Visualization

Tautomeric Equilibrium Workflow

The following diagram illustrates the dynamic equilibrium of Aldopentoses and the analytical workflow to resolve them.

Figure 1: The central node is the acyclic aldehyde, which acts as the intermediate for all ring interconversions. 13C NMR captures a snapshot of this entire population.

Representative Chemical Shift Data (D-Ribose)

Note: Values are approximate relative to DSS at 0.0 ppm.

| Tautomer | Abundance (30°C) | ||

| 94.8 | 162 | ~58% | |

| 94.3 | 171 | ~21% | |

| 102.1 | 172 | ~13% | |

| 97.6 | 175 | ~6% | |

| Acyclic Aldehyde | 206.5 | N/A | <0.1% |

Part 4: Advanced Application - Metabolic Flux Analysis

In drug development, particularly for nucleoside analogs (e.g., Remdesivir precursors), understanding how cells process these sugars is vital.

By feeding cells [1,2-

-

Oxidative PPP: Loss of C1 as CO

. -

Non-Oxidative PPP: Scrambling of labels via Transketolase/Transaldolase.

-

Result: The isotopomer distribution in the resulting Ribose-5-Phosphate (analyzed via the methods above) reveals the active metabolic pathway, guiding dosage and toxicity studies.

References

-

Serianni, A. S., et al. (1982). Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose-2-13C derivatives. Carbohydrate Research. Link

-

Maple, S. R., & Allerhand, A. (1987). Ultra-high-resolution carbon-13 NMR spectroscopy: observation of the acyclic aldehyde form of D-ribose in aqueous solution. Journal of the American Chemical Society.[2] Link

-

Bondo, P. B., et al. (1998). Acyclic forms of [1-13C]aldopentoses in aqueous solution. Carbohydrate Research. Link

-

Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of D-ribose and D-xylose. Carbohydrate Research. Link

-

Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids.Link

Sources

Technical Guide: D-Arabinose-1,3-13C2 in Pentose Phosphate Pathway Research

The following technical guide details the application of D-Arabinose-1,3-13C2 in metabolic flux analysis, specifically focusing on the non-oxidative Pentose Phosphate Pathway (PPP) and D-arabinose metabolism in eukaryotic pathogens and engineered microbial hosts.

Executive Summary

D-Arabinose-1,3-13C2 is a specialized stable isotope tracer used to probe the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and the metabolic fate of rare pentoses. Unlike standard glucose tracers (e.g., [1,2-13C2]Glucose), which enter metabolism via Hexokinase and are subjected to glycolytic scrambling and oxidative decarboxylation (G6PDH), D-Arabinose-1,3-13C2 bypasses the oxidative oxidative sink.

This tracer is critical for:

-

Decoupling Oxidative vs. Non-Oxidative Flux: It enters directly at the level of pentose phosphates (via D-Ribulose-5P), allowing precise quantification of Transketolase (TK) and Transaldolase (TA) reversibility without interference from upstream glycolytic fluxes.

-

Pathogen Metabolism: Elucidating the unique D-arabinose biosynthetic and catabolic pathways in trypanosomatids (e.g., Crithidia fasciculata, Leishmania) where D-Arabinose is a precursor for surface glycoconjugates and erythroascorbate.[1]

-

Metabolic Engineering: Validating pathway efficiency in engineered E. coli or yeast strains designed to co-metabolize pentose sugars for biofuel production.

Mechanistic Foundation: The Carbon Fate of D-Arabinose-1,3-13C2

To interpret data from this tracer, one must understand its entry point and atom mapping. D-Arabinose is typically phosphorylated to D-Arabinose-5-Phosphate (D-Ara5P) and isomerized to D-Ribulose-5-Phosphate (Ru5P) .[1][2]

The Entry Vector

-

Substrate: D-Arabinose-1,3-13C2 (

and -

Conversion: D-Arabinose

D-Ara5P -

Key Distinction: The label at

is retained , whereas in oxidative PPP entry (from Glucose-1-13C), the

Atom Mapping in Non-Oxidative PPP

Once converted to Ru5P-1,3-13C2, the isotopomer participates in the carbon-shuffling reactions of Transketolase (TK) and Transaldolase (TA).

-

Transketolase 1 (TK1):

transfer.-

Donor: Ru5P-1,3-13C2 (Labeled at

, -

Acceptor: Ribose-5P (R5P) (Unlabeled, assuming pool dilution).

-

Mechanism: The

fragment is transferred to R5P. The remaining -

Products:

-

Sedoheptulose-7P (S7P): Labeled at

(from Ru5P -

GAP: Labeled at

(from Ru5P

-

-

-

Transaldolase (TA):

transfer.-

Substrates: S7P (Labeled

) + GAP (Labeled -

Mechanism: TA transfers the dihydroxyacetone moiety (

of S7P) to GAP. -

Products:

-

Fructose-6P (F6P): Derives

from S7P and -

Erythrose-4P (E4P): Remainder of S7P.

-

-

This specific scrambling creates a unique mass isotopomer distribution (MID) distinct from glucose tracers, enabling the calculation of split ratios between recycling and glycolysis entry.

Visualization of Carbon Atom Transitions

The following diagram illustrates the flow of

Figure 1: Carbon atom transition map for D-Arabinose-1,3-13C2.[1][2] Note the specific generation of C1-labeled GAP and S7P via Transketolase, distinct from oxidative PPP entry.

Experimental Protocol: Flux Analysis Workflow

This protocol is designed for mammalian cell culture or microbial fermentations (e.g., E. coli K-12 derivatives).

Reagents and Materials

-

Tracer: D-Arabinose-1,3-13C2 (>99% isotopic purity).

-

Media: Glucose-free minimal media (if testing sole carbon source) OR low-glucose media supplemented with tracer (for co-metabolism studies).

-

Quenching Solution: 80:20 Methanol:Water (-80°C).

Step-by-Step Methodology

Phase 1: Tracer Administration

-

Seed Cultures: Inoculate cells at

cells/mL (mammalian) or -

Equilibration: Allow cells to reach mid-log phase in standard media.

-

Pulse/Chase (Optional): For kinetic flux, wash cells 2x with PBS and switch to media containing 5-10 mM D-Arabinose-1,3-13C2.

-

Steady State: For metabolic fingerprinting, incubate for >5 residence times (approx. 24-48 hours) to ensure isotopic stationarity.

Phase 2: Metabolite Extraction

-

Quenching: Rapidly filter cells (bacteria) or aspirate media (mammalian). Immediately add 1 mL cold (-80°C) 80% Methanol.

-

Lysis: Freeze-thaw cycling (liquid

/ -

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

-

Drying: Evaporate supernatant under nitrogen stream or SpeedVac.

Phase 3: Analytical Detection (LC-MS/MS)

-

Platform: HILIC (Hydrophilic Interaction Liquid Chromatography) coupled to Q-Exactive or Triple Quad MS.

-

Column: Amide-based column (e.g., Waters XBridge Amide).

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate, pH 9.0 (Water).

-

B: Acetonitrile.[4]

-

-

Target Ions (Negative Mode):

-

Ribulose-5P / Ribose-5P: m/z 229.01 (M+0). Look for M+2 shift.

-

Sedoheptulose-7P: m/z 289.03. Look for M+1 and M+2 shifts.

-

GAP/DHAP: m/z 169.00. Look for M+1 shift (derived from C3 of tracer).

-

Data Interpretation & Causality

The validity of this assay rests on the Mass Isotopomer Distribution (MID) analysis.

Analyzing the M+X Fractions

| Metabolite | Expected Labeling (from 1,3-13C2 Input) | Mechanistic Interpretation |

| Ru5P | M+2 (Dominant) | Direct phosphorylation and isomerization of the tracer. Confirms uptake. |

| GAP | M+1 | Derived from the C3-C4-C5 fragment of Ru5P via Transketolase. High M+1 indicates active non-oxidative flux. |

| S7P | M+1 | Derived from the C1-C2 fragment of Ru5P transferring to an unlabeled R5P. |

| Lactate | M+1 | If GAP (M+1) proceeds down glycolysis. |

Troubleshooting & Controls

-

Low Enrichment: If Ru5P shows low M+2, check for D-Arabinose Isomerase activity. Mammalian cells may require expression of bacterial araA or fucI to metabolize D-Arabinose efficiently.

-

Scrambling: If M+1 appears in Ru5P, it indicates extensive recycling through the oxidative branch (reverse flux from F6P

G6P

References

-

Iljazi, E. et al. (2024). A proposed pathway from D-glucose to D-arabinose in eukaryotes. Journal of Biological Chemistry. Link

-

Long, C.P. & Antoniewicz, M.R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

-

Wamelink, M.M. et al. (2008). The biochemistry, metabolism and inheritance of pentose phosphate pathway disorders. Journal of Inherited Metabolic Disease. Link

-

Buescher, J.M. et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

-

Stincone, A. et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews. Link

Sources

Biosynthetic origins of arabinose utilizing stable isotopes

Executive Summary

Arabinose exists in two distinct stereoisomeric forms with radically different biological origins and implications. L-Arabinose is a cornerstone of plant cell wall biogenesis (pectin/hemicellulose), while D-Arabinose is a critical, virulence-associated component of the mycobacterial cell envelope (arabinogalactan/lipoarabinomannan).

For researchers in drug development—particularly those targeting Mycobacterium tuberculosis (Mtb)—distinguishing between host (mammalian/plant dietary) and pathogen-derived arabinose is vital. This guide details a self-validating methodology using [1-

Part 1: Mechanistic Foundations & Pathway Divergence

To design a valid isotope experiment, one must first understand the carbon transition logic of the competing pathways. The biosynthetic routes for L- and D-arabinose are not mirror images; they are metabolically distinct.

The Plant Pathway (L-Arabinose)

In plants, L-arabinose is generated via the UDP-Sugar Interconversion Pathway . The critical step is the decarboxylation of UDP-Glucuronic Acid (UDP-GlcA).[1]

-

Mechanism: UDP-Glucose dehydrogenase oxidizes C6 to a carboxyl group (UDP-GlcA). Subsequently, UDP-Xylose Synthase (UXS) decarboxylates UDP-GlcA, removing Carbon 6 as CO

. -

Result: The pentose ring of L-arabinose retains Carbons 1 through 5 of the original glucose molecule.

The Mycobacterial Pathway (D-Arabinose)

Mtb synthesizes D-arabinose via the Decaprenyl-Phosphoryl-Arabinose (DPA) Pathway .[4][5] This is the target of the antitubercular drug Ethambutol and the candidate target DprE1.

-

Precursor: D-Ribose-5-Phosphate (from the Pentose Phosphate Pathway).[4]

-

Mechanism: D-Ribose-5P is converted to 5-Phosphoribosyl-1-Pyrophosphate (PRPP), then coupled to a lipid carrier (Decaprenyl-P).[4] The critical epimerization (Ribose

Arabinose) occurs on the lipid carrier via DprE1/DprE2. -

Result: Since Ribose-5P is primarily derived from the Oxidative Pentose Phosphate Pathway (oxPPP), Carbon 1 of the original glucose is lost as CO

during the 6-phosphogluconate dehydrogenase reaction.

Part 2: Strategic Isotope Labeling

We employ a "Dual-Tracer Strategy" to validate pathway usage. Random labeling (

Atom Mapping Logic

The following table predicts the fate of specific carbons from the input glucose tracer into the final arabinose molecule.

| Input Tracer | Plant L-Ara (UDP Pathway) | Mycobacterial D-Ara (Ox-PPP Route) | Diagnostic Value |

| [1- | Labeled (C1) | Unlabeled (Lost as CO | Distinguishes Ox-PPP origin (D-Ara) from UDP origin (L-Ara). |

| [6- | Unlabeled (Lost as CO | Labeled (C5) | Confirms UDP-GlcA decarboxylation mechanism. |

| [U- | Fully Labeled (M+5) | Fully Labeled (M+5) | Useful only for total synthesis rates, not pathway discrimination. |

Senior Scientist Note: If you observe [1-

C] incorporation into D-Arabinose in mycobacteria, this indicates flux through the Non-Oxidative Pentose Phosphate Pathway (Transketolase/Transaldolase scrambling), which bypasses the C1 decarboxylation step.

Part 3: Visualization of Biosynthetic Logic

The following diagram illustrates the carbon flow and the specific decarboxylation events that allow isotopic discrimination.

Figure 1: Divergent biosynthetic origins of L- and D-Arabinose, highlighting the carbon loss events (C6 vs C1) that enable isotopic discrimination.

Part 4: Analytical Workflow (Alditol Acetate Method)

To analyze the isotopomers, we must convert the sugars into volatile derivatives. The Alditol Acetate method is superior to TMS derivatization here because it yields a single peak per monosaccharide (eliminating anomeric

Protocol Steps

-

Quenching & Hydrolysis:

-

Harvest cells (10 mg dry weight equivalent).

-

Hydrolyze cell wall polysaccharides using 2M Trifluoroacetic acid (TFA) at 121°C for 1 hour.

-

Why: TFA cleaves glycosidic bonds without degrading the monosaccharides.

-

Evaporate TFA under nitrogen stream.

-

-

Reduction (The Critical Step):

-

Dissolve residue in 1M NH

OH. -

Add NaBD

(Sodium Borodeuteride) instead of NaBH -

Expert Insight: Using a deuterated reductant tags C1 with a deuterium atom. This shifts the mass spectrum by +1 Da, allowing you to distinguish the original aldehyde carbon (C1) from C6 in the mass spec fragments. This is a crucial internal check for orientation.

-

-

Acetylation:

-

Add Acetic Anhydride and Pyridine (1:1 v/v). Heat at 100°C for 20 mins.

-

Extract into Dichloromethane (DCM).

-

-

GC-MS Analysis:

-

Column: DB-225 or SP-2380 (polar columns required for alditol separation).

-

Mode: Electron Impact (EI) at 70eV.

-

Workflow Diagram

Figure 2: Optimized Alditol Acetate workflow utilizing NaBD4 for mass-tagging the anomeric carbon.

Part 5: Data Interpretation & Calculation

Fragment Analysis

In Electron Impact (EI) MS, alditol acetates fragment in predictable patterns. For Pentoses (Arabinose):

-

Primary Fragments:

145, 217, 289. -

Fragment Logic:

- 145: Contains C1-C2 (or C4-C5).

- 217: Contains C1-C3 (or C3-C5).

- 289: Contains C1-C4.

By comparing the mass shifts in these fragments between [1-

Fractional Enrichment Calculation

Calculate the Fractional abundance (

Where:

- = number of carbon atoms in the fragment.

-

= Intensity of the isotopomer with

Self-Validation Check:

If analyzing D-Arabinose (Mycobacteria) with [1-

-

Expected:

(if Ox-PPP is dominant). -

Observed:

.

References

-

Harper, A. D., & Bar-Peled, M. (2002).[2] Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms.[1] Plant Physiology. Link

-

Wolucka, B. A. (2008).[5] Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy.[5] The FEBS Journal.[5] Link

-

Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology. Link

-

Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[6] Nature Protocols. Link

-

Albersheim, P., et al. (1967). A method for the analysis of sugars in plant cell-wall polysaccharides by gas-liquid chromatography. Carbohydrate Research. Link

Sources

- 1. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Tracing with D-Arabinose-1,3-13C2: A Precision Tool for Microbial and Pentose Phosphate Pathway Flux Analysis

[1]

Executive Summary

D-Arabinose-1,3-13C2 is a specialized stable isotope tracer used primarily to interrogate the Pentose Phosphate Pathway (PPP) and Lipopolysaccharide (LPS) biosynthesis in microbial systems. Unlike D-Glucose, which feeds directly into glycolysis and the oxidative PPP, D-Arabinose enters metabolism at the level of D-Ribulose-5-Phosphate (Ru5P) , bypassing the oxidative decarboxylation step (G6PDH).

This unique entry point makes D-Arabinose-1,3-13C2 an essential tool for:

-

Decoupling Oxidative vs. Non-Oxidative PPP Flux: It directly feeds the non-oxidative branch, allowing precise quantification of transketolase and transaldolase reversibility without interference from glycolytic flux.

-

Antimicrobial Target Validation: It traces flux into 3-deoxy-D-manno-octulosonate (KDO), a critical component of Gram-negative bacterial outer membranes.[1]

-

Host-Microbiome Metabolic Exchange: As D-Arabinose is poorly metabolized by mammalian host tissues but avidly consumed by specific gut taxa (e.g., Bacteroides, E. coli), it serves as a differential tracer for microbiome activity in vivo.

Part 1: Mechanistic Principles

The Metabolic Entry Point

In capable microorganisms (e.g., Escherichia coli, Mycobacterium smegmatis), D-Arabinose is transported into the cell and isomerized to D-Ribulose, then phosphorylated to D-Ribulose-5-Phosphate (Ru5P).[2]

The 1,3-13C2 labeling pattern is strategic. By labeling Carbon 1 and Carbon 3, researchers can track the scrambling of carbon atoms through the "carbon shuffling" reactions of the non-oxidative PPP.

-

C1 Label (13C at Aldehyde/Ketone): Tracks the transfer of two-carbon units by Transketolase .

-

C3 Label (13C at Mid-chain): Tracks the backbone integrity and cleavage points during Transaldolase reactions.

Carbon Atom Transitions (The "Fingerprint")

When D-Arabinose-1,3-13C2 enters the pool as Ru5P-1,3-13C2, it equilibrates into Ribose-5-P (R5P) and Xylulose-5-P (X5P). The subsequent reactions generate distinct isotopomers in downstream metabolites (Fructose-6-P and GAP).

-

Transketolase Reaction 1:

-

The C1 of X5P (labeled) is transferred. The C3 of X5P (labeled) becomes C1 of GAP.

-

Result: Generation of singly labeled GAP (at C1) and doubly labeled S7P (at C1 and C3).

-

This specific fragmentation allows the calculation of flux ratios that are impossible to resolve with uniformly labeled glucose.

Pathway Visualization

The following diagram illustrates the entry of D-Arabinose-1,3-13C2 and the fate of its labeled carbons in the PPP and LPS biosynthesis pathways.

Figure 1: Metabolic fate of D-Arabinose-1,3-13C2. Note the bifurcation at Ru5P: it can enter the Non-Oxidative PPP (Red) or the LPS biosynthetic pathway (Green) via Arabinose-5-P.

Part 2: Experimental Protocol

Experimental Design: Microbial Flux Analysis

Objective: Quantify the flux through the non-oxidative PPP and validate KDO biosynthesis in E. coli (or similar Gram-negatives).

Reagents:

-

Tracer: D-Arabinose-1,3-13C2 (>99% isotopic purity).

-

Base Medium: M9 Minimal Medium (Carbon-limited).

-

Co-substrate (Optional): Unlabeled Glucose (if studying co-metabolism) or Succinate (to force gluconeogenic flux).

Protocol Steps:

-

Pre-Culture Adaptation:

-

Inoculate strain in M9 medium with 0.2% unlabeled D-Arabinose (to induce ara operon).

-

Grow to mid-log phase (OD600 ~0.5).

-

Rationale: The araBAD operon is inducible. Without pre-adaptation, uptake kinetics will be non-linear, invalidating steady-state assumptions.

-

-

Labeling Phase:

-

Wash cells 2x in PBS to remove unlabeled carbon.

-

Resuspend in M9 medium containing 10 mM D-Arabinose-1,3-13C2 .

-

Incubate at 37°C with shaking.

-

Sampling: Collect samples at steady state (typically after 2-3 doublings).

-

-

Quenching & Extraction:

-

Rapidly quench metabolism by injecting 1 mL culture into 4 mL -40°C 60% Methanol .

-

Scientific Integrity: Slow quenching alters the ratio of unstable intermediates (e.g., Ru5P/X5P), leading to erroneous flux calculations.

-

Centrifuge, collect supernatant, and lyophilize.

-

-

Derivatization (GC-MS):

-

Resuspend dried extract in Methoxyamine-HCl (20 mg/mL in pyridine). Incubate 90 min at 30°C.

-

Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 30 min at 37°C.

-

Note: This converts phosphorylated sugars (G6P, R5P) and organic acids into volatile TMS derivatives suitable for GC-MS.

-

Data Acquisition & Analysis

Analyze samples using Gas Chromatography-Mass Spectrometry (GC-MS).

| Target Metabolite | Fragment Ion (m/z) | Expected Labeling (1,3-13C2 Input) | Interpretation |

| Ribose-5-P | 307 (C1-C5) | M+2 (Dominant) | Direct isomerization from Ru5P. |

| Pyruvate | 174 (C1-C3) | M+1 | Derived from C3-C5 of pentoses (C3 is labeled). |

| Lactate | 219 (C1-C3) | M+1 | Reduction of M+1 Pyruvate. |

| KDO (LPS) | Specific KDO fragment | M+2 / M+4 | Indicates flux into cell wall biosynthesis. |

Self-Validating Check: Calculate the M+0 fraction of Ribose-5-Phosphate. If M+0 is significantly higher than the natural abundance baseline, it indicates endogenous synthesis (gluconeogenesis) or contamination with unlabeled carbon sources.

Part 3: Applications in Drug Development

Antimicrobial Target Validation (LPS Biosynthesis)

The enzyme Arabinose-5-Phosphate Isomerase (API) (encoded by kdsD and gutQ in E. coli) converts Ru5P to Arabinose-5-P, the committed step for KDO synthesis (essential for LPS).[1]

-

Experiment: Treat bacteria with a putative API inhibitor while feeding D-Arabinose-1,3-13C2.

-

Readout: A reduction in 13C-incorporation into the KDO pool, despite high intracellular 13C-Ru5P levels, confirms mechanism of action (MOA).

Host-Microbiome Interaction

Since mammalian cells lack the ara operon and cannot efficiently metabolize D-Arabinose, this tracer acts as an exclusive probe for the gut microbiome .

-

Protocol: Oral gavage of D-Arabinose-1,3-13C2 in mice.

-

Analysis: Measure 13C-labeled Short Chain Fatty Acids (SCFAs) like Acetate and Propionate in serum or feces.

-

Insight: The appearance of 13C-Acetate confirms bacterial fermentation of the pentose. Changes in this rate correlate with dysbiosis or antibiotic treatment efficacy.

References

-

National Institutes of Health (NIH). (2022). Non-invasive monitoring of microbiota and host metabolism using Secondary electrospray ionization-Mass spectrometry. bioRxiv. Retrieved from [Link]

-

Meredith, T. C., & Woodard, R. W. (2005). Identification of GutQ from Escherichia coli as a D-Arabinose 5-Phosphate Isomerase. Journal of Bacteriology. Retrieved from [Link]

-

Metallo, C. M., et al. (2010). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Retrieved from [Link]

Methodological & Application

Application Note: Metabolic Flux Analysis Using D-Arabinose-1,3-13C2

Executive Summary & Rationale

Why D-Arabinose-1,3-13C2?

Standard metabolic flux analysis (MFA) often utilizes

D-Arabinose-1,3-13C2 serves as a "bypass tracer."

-

Direct Entry: In capable systems (bacterial or engineered mammalian lines), it enters downstream of the oxidative decarboxylation step, converting directly to D-Ribulose and then Ribulose-5-Phosphate (Ru5P).

-

Label Retention: Unlike glucose, the C1 label is retained, entering the pool as [1,3-

C -

Enzymatic Resolution: The specific spacing of labels at C1 and C3 provides a high-contrast "barcode" to resolve Transketolase (TK) vs. Transaldolase (TA) activity, as these enzymes cleave the pentose backbone at different positions relative to the labels.

Scientific Principles & Atom Mapping

To interpret the data, one must understand the fate of the carbon atoms.[1]

-

Tracer: D-Arabinose (

C at C1, C3). -

Entry: Converted to D-Ribulose

Ribulose-5-P (Ru5P). -

The Split:

-

Isomerase: Converts Ru5P to Ribose-5-P (R5P)

[1,3- -

Epimerase: Converts Ru5P to Xylulose-5-P (Xu5P)

[1,3-

-

The Transketolase (TK) "Shift"

TK transfers a 2-carbon unit (C1-C2) from Xu5P to R5P.

-

Donor (Xu5P): C1* (Labeled) and C2 (Unlabeled) are removed.

-

Remaining Fragment: C3*-C4-C5 becomes Glyceraldehyde-3-Phosphate (GAP).

-

Result:GAP is [1-

C] (derived from the original C3 of Arabinose).

-

-

Acceptor (R5P): Receives the C1*-C2 unit.

-

Result: Sedoheptulose-7-P (S7P) is formed.[2] The label at C1 of Xu5P becomes C1 of S7P. The label at C1 of R5P becomes C3 of S7P.

-

Key Diagnostic: The separation of the C1 and C3 labels into different metabolites (GAP vs. S7P) is the primary flux probe.

Figure 1: Atom mapping of D-Arabinose-1,3-13C2 entering the Non-Oxidative PPP. Note the generation of singly labeled GAP.

Experimental Protocol

Phase A: Reagents & Cell Culture Preparation

Objective: Eliminate background noise from unlabeled pentoses and ensure steady-state labeling.

-

Media Formulation:

-

Base: Glucose-free, Phenol red-free DMEM or Minimal Media (M9 for bacteria).

-

Serum: Dialyzed FBS (cutoff 10 kDa) is mandatory. Standard FBS contains undefined glucose and pentoses that will dilute the isotope enrichment.

-

-

Scenario A (Pure Tracer): 5 mM D-Arabinose-1,3-13C2 (if organism can sustain growth).

-

Scenario B (Spiking): 5-10 mM Unlabeled Glucose + 2 mM D-Arabinose-1,3-13C2 (for probing PPP activity in glucose-growing cells).

-

-

-

Cell Seeding:

-

Seed cells in 6-well plates (

cells/well). -

Allow attachment in standard media for 24 hours.

-

Phase B: Labeling Pulse

Causality: Metabolic turnover is fast. We need "Isotopic Steady State" (constant enrichment) for flux modeling, or "Dynamic Labeling" (time-course) for reaction rates.

-

Wash: Wash cells 2x with warm PBS (37°C) to remove all traces of unlabeled glucose.

-

Pulse: Add the

C-Arabinose medium. -

Incubation:

Phase C: Quenching & Extraction (Critical Step)

Objective: Stop enzyme activity instantly. Sugar phosphates are extremely labile.

-

Quench:

-

Place plate on Dry Ice/Ethanol bath .

-

Aspirate media immediately.

-

Add 1 mL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the monolayer.

-

-

Scrape & Collect:

-

Scrape cells while keeping the plate on ice.

-

Transfer slurry to Eppendorf tubes.

-

-

Lysis:

-

Vortex vigorously for 30 seconds.

-

Freeze-thaw cycle (Liquid N

-

-

Clarification:

-

Centrifuge at 15,000 x g for 10 min at 4°C.

-

Transfer supernatant to glass LC-MS vials.

-

Analytical Protocol (LC-MS/MS)[8][9][10]

System: UHPLC coupled to Triple Quadrupole (QqQ) or Orbitrap (HRMS). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required. C18 columns cannot retain polar sugar phosphates.

-

Recommended: Waters BEH Amide or Z-HILIC (2.1 x 100 mm, 1.7 µm).

Mobile Phase:

-

A: 20 mM Ammonium Acetate + 0.1% NH

OH in Water (pH 9.0). High pH improves phosphate peak shape. -

B: Acetonitrile.

Gradient:

| Time (min) | % B | Flow (mL/min) |

|---|---|---|

| 0.0 | 95 | 0.3 |

| 2.0 | 95 | 0.3 |

| 12.0 | 50 | 0.3 |

| 14.0 | 50 | 0.3 |

| 14.1 | 95 | 0.4 |

| 18.0 | 95 | 0.3 |

MS Settings (Negative Mode ESI): Sugar phosphates ionize best in negative mode.

| Metabolite | Precursor (m/z) | Fragment (m/z) | Retention Logic |

| Ribose-5-P | 229.0 | 97.0 (PO | Pentose Pool |

| Sedoheptulose-7-P | 289.0 | 97.0 | TK/TA Junction |

| Glyceraldehyde-3-P | 169.0 | 97.0 | Glycolytic output |

| Lactate | 89.0 | 43.0 | End product |

Data Analysis & Flux Modeling[11][12]

Step 1: Mass Isotopomer Distribution (MID)

Raw MS data provides intensities for M+0, M+1, M+2, etc. These must be corrected for natural abundance (using software like IsoCor or Polu).

Expected Patterns for D-Arabinose-1,3-13C2:

| Metabolite | M+0 | M+1 | M+2 | Interpretation |

| Ru5P / R5P | Low | Low | High | Direct entry of tracer (retains 1,3 label). |

| GAP | Low | High | Low | Derived from C3-C5 of pentose (contains only C3 label). |

| Lactate | Low | High | Low | Downstream of GAP. |

| Sedoheptulose-7P | Low | Low | High | Complex scrambling (M+2, M+3 possible). |

Step 2: Flux Calculation

To quantify the flux, fit the MID data to a metabolic model using 13C-MFA software (e.g., INCA, OpenFLUX).

The Self-Validating Check:

-

Validation: Calculate the M+1/M+2 ratio in GAP.

-

Logic: If D-Arabinose enters the PPP and is processed by Transketolase, the C3 label must transfer to GAP. If you see M+2 GAP, it implies significant scrambling via Transaldolase or gluconeogenic recombination.

-

Control: If you see M+0 dominance in R5P, the uptake of D-Arabinose is insufficient, or the cells are synthesizing ribose de novo from glucose (dilution).

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Enrichment (<5%) | Poor uptake of D-Arabinose. | Express araE (transporter) or increase concentration to 10-20 mM. |

| Peak Tailing | Interaction of phosphates with stainless steel.[8] | Use PEEK-lined columns or add 5 µM medronic acid to mobile phase. |

| Isobaric Interference | R5P, Ru5P, and Xu5P have identical mass. | Optimize HILIC gradient to separate isomers, or analyze as a "Pentose-P Pool." |

Workflow Visualization

Figure 2: End-to-end experimental workflow for 13C-MFA.

References

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Link

-

Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277–304. Link

-

Zamboni, N., et al. (2009).[9] 13C-based metabolic flux analysis.[9][10] Nature Protocols, 4(6), 878–892.[9] Link

-

Wamelink, M. M., et al. (2008). The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: a review. Journal of Inherited Metabolic Disease, 31(6), 703–717. Link

-

Link, H., et al. (2015). Real-time metabolome profiling of the metabolic switch between starvation and growth. Nature Methods, 12, 1091–1097. Link

Sources

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel non-phosphorylative pathway of pentose metabolism from bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian and bacterial sugar transport proteins are homologous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced 13C-NMR Spectroscopy Techniques for the Definitive Detection and Analysis of D-Arabinose-1,3-13C2

Introduction: The Significance of Isotopic Labeling in Carbohydrate Research

In the intricate fields of metabolomics, glycobiology, and drug development, the ability to trace and quantify molecular pathways is paramount. Isotopic labeling, particularly with the stable isotope Carbon-13 (¹³C), offers a powerful tool for elucidating metabolic fates and structural dynamics.[1][2] D-Arabinose, a key pentose sugar, when selectively labeled at the C1 and C3 positions (D-Arabinose-1,3-¹³C₂), becomes a highly specific probe for investigating a range of biological processes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for unambiguously identifying and quantifying such labeled molecules.[1] This application note provides a comprehensive guide to the advanced 1D and 2D ¹³C-NMR techniques required for the robust detection and structural confirmation of D-Arabinose-1,3-¹³C₂. We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and offer insights into spectral interpretation, empowering researchers to leverage this potent combination of isotopic labeling and NMR spectroscopy.

The Foundational Principles: Why ¹³C-NMR is a Definitive Tool

While ¹H-NMR is a cornerstone of structural elucidation, ¹³C-NMR offers distinct advantages for studying isotopically labeled compounds.[3][4] The low natural abundance of ¹³C (approximately 1.1%) means that spectra of unlabeled compounds are inherently simple, with each unique carbon atom typically yielding a single peak in a proton-decoupled experiment.[5] When a molecule is enriched with ¹³C at specific sites, as in D-Arabinose-1,3-¹³C₂, these labeled positions produce significantly enhanced signals.

The true power of ¹³C-NMR in this context lies in the observation of ¹³C-¹³C spin-spin coupling (J-coupling) .[6] In D-Arabinose-1,3-¹³C₂, the labeled C1 and C3 carbons are separated by two bonds. This proximity results in a characteristic splitting pattern in the ¹³C-NMR spectrum, where the signals for C1 and C3 will appear as doublets instead of singlets. The magnitude of this two-bond coupling constant (²JC1,C3) provides definitive proof of the labeling pattern.[7]

Diagram: D-Arabinose-1,3-¹³C₂ Structure and Key NMR Interactions

Caption: D-Arabinose with ¹³C labels at C1 and C3, showing key J-couplings.

A Multi-faceted Approach: Combining 1D and 2D NMR Experiments

A robust analysis of D-Arabinose-1,3-¹³C₂ necessitates a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

1. 1D ¹³C-NMR: The First Look

The initial and most direct method for observing the ¹³C labels is a simple one-dimensional ¹³C NMR experiment.

-

Why this experiment? This experiment provides a direct visualization of the carbon skeleton.[8] For D-Arabinose-1,3-¹³C₂, the signals corresponding to C1 and C3 will be significantly more intense than those of the unlabeled C2, C4, and C5 carbons. Furthermore, the key diagnostic feature will be the splitting of the C1 and C3 signals into doublets due to the two-bond ¹³C-¹³C coupling.

-

Causality in Experimental Choice: A standard proton-decoupled ¹³C experiment is chosen to simplify the spectrum by removing the splitting from attached protons, making the ¹³C-¹³C coupling more apparent.[3] However, for quantitative analysis, an inverse-gated decoupling experiment is necessary to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.[5]

2. 2D Heteronuclear Single Quantum Coherence (HSQC): Assigning Protons to Labeled Carbons

The HSQC experiment is a cornerstone of modern NMR, correlating the chemical shifts of carbons with their directly attached protons.

-

Why this experiment? HSQC provides an unambiguous assignment of the proton signals corresponding to the labeled C1 and C3 positions. This is crucial for confirming the identity of the carbon signals and for further analysis with other 2D techniques. In the HSQC spectrum of D-Arabinose-1,3-¹³C₂, we expect to see cross-peaks connecting the ¹³C chemical shift of C1 with the ¹H chemical shift of H1, and the ¹³C of C3 with the ¹H of H3.[9]

-

Trustworthiness of the Protocol: The HSQC experiment is highly reliable for identifying one-bond C-H correlations. The absence of a cross-peak for a particular carbon signal in the expected region would immediately indicate a quaternary carbon or a successful isotopic labeling at a non-protonated position.

3. 2D Heteronuclear Multiple Bond Correlation (HMBC): Probing Long-Range Connectivity

The HMBC experiment detects correlations between carbons and protons that are separated by two or three bonds.

-

Why this experiment? For D-Arabinose-1,3-¹³C₂, HMBC provides further confirmation of the labeling pattern by showing correlations between the labeled carbons and nearby protons. For example, we would expect to see a cross-peak between C1 and H2, and between C3 and H2/H4. These long-range correlations help to piece together the carbon skeleton and confirm the positions of the isotopic labels.[10]

-

Authoritative Grounding: The HMBC pulse sequence is specifically designed to suppress one-bond correlations, ensuring that the observed cross-peaks represent longer-range interactions.[10]

Diagram: Experimental Workflow for D-Arabinose-1,3-¹³C₂ Analysis

Caption: A streamlined workflow for the NMR analysis of D-Arabinose-1,3-¹³C₂.

Detailed Experimental Protocols

1. Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR data.

-

Dissolution: Accurately weigh 10-20 mg of D-Arabinose-1,3-¹³C₂ and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is the most common choice for carbohydrates.[11][12] Alternatively, for observing hydroxyl protons, a solvent like DMSO-d₆ can be used.[13]

-

Solubilization: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required.[12]

-

Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For quantitative NMR (qNMR), a known concentration of an internal standard can be added.

2. NMR Instrument Setup and Calibration

These are general guidelines; specific parameters may need to be optimized for your instrument.

-

Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C.

3. Data Acquisition Parameters

The following tables provide recommended starting parameters for each experiment on a 500 MHz spectrometer.

| Table 1: 1D ¹³C NMR Parameters | |

| Parameter | Recommended Value |

| Pulse Program | zgpg30 (or similar with proton decoupling) |

| Spectral Width | 200-220 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (D1) | 2-5 seconds (longer for qNMR)[14] |

| Number of Scans | 128 - 1024 (or more, depending on concentration) |

| Temperature | 298 K |

| Table 2: 2D HSQC Parameters | |

| Parameter | Recommended Value |

| Pulse Program | hsqcedetgpsisp2.2 (or similar edited HSQC) |

| Spectral Width (F2, ¹H) | 10-12 ppm |

| Spectral Width (F1, ¹³C) | 100-120 ppm (centered on carbohydrate region) |

| Number of Increments (F1) | 256-512 |

| Number of Scans | 8-16 |

| Relaxation Delay (D1) | 1.5-2 seconds |

| Table 3: 2D HMBC Parameters | |

| Parameter | Recommended Value |

| Pulse Program | hmbcgplpndqf (or similar) |

| Spectral Width (F2, ¹H) | 10-12 ppm |

| Spectral Width (F1, ¹³C) | 200-220 ppm |

| Number of Increments (F1) | 256-512 |

| Number of Scans | 16-64 |

| Relaxation Delay (D1) | 1.5-2 seconds |

| Long-Range Coupling Delay | Optimized for ~8 Hz |

Interpreting the Data: A Self-Validating System

The combination of these experiments creates a self-validating dataset for the confirmation of D-Arabinose-1,3-¹³C₂.

-

Expected Chemical Shifts: The chemical shifts for the carbons and protons of arabinose are well-documented. Typical ¹³C chemical shifts for the ring carbons of arabinose fall within the 60-110 ppm range, with the anomeric carbon (C1) appearing around 90-100 ppm.[11]

-

The Definitive Signature - J-Coupling: In the 1D ¹³C spectrum, the signals for C1 and C3 should each appear as a doublet. The coupling constant, ²JC1,C3, will be in the range of 1-5 Hz. Measuring this coupling provides irrefutable evidence of the 1,3-labeling pattern.

-

Cross-Peak Confirmation: The HSQC spectrum will show a cross-peak correlating the C1 doublet with the anomeric proton (H1) and the C3 doublet with H3. The HMBC spectrum will then provide the final piece of the puzzle, showing correlations from C1 to protons on adjacent carbons (like H2) and from C3 to its neighbors (H2, H4), confirming their positions within the spin system.

Conclusion: A Robust and Reliable Methodology

The strategic application of 1D and 2D ¹³C-NMR spectroscopy provides a powerful and definitive method for the detection and structural confirmation of D-Arabinose-1,3-¹³C₂. By leveraging the unique spectral signatures that arise from isotopic labeling, particularly the characteristic ¹³C-¹³C J-coupling, researchers can have utmost confidence in their analytical results. The protocols and insights provided in this application note are designed to be a practical guide for scientists and drug development professionals, enabling them to effectively utilize this advanced analytical technique in their research endeavors.

References

-

Serianni, A. S., et al. (2010). ¹³C–¹³C spin-coupling constants in crystalline ¹³C-labeled saccharides: conformational effects interrogated by solid-state ¹³C NMR spectroscopy. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Available at: [Link]

-

Slideshare. (n.d.). C13 & 2D NMR. Available at: [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. Available at: [Link]

-

Zang, L. H., et al. (1991). ¹³C NMR relaxation times of hepatic glycogen in vitro and in vivo. PubMed - NIH. Available at: [Link]

-

Cavanagh, J. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]

-

Wei, J. S., et al. (2009). ¹³C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. PubMed. Available at: [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by ¹³C NMR. Available at: [Link]

-

Patel, A. B., et al. (2005). The ¹³C isotope and nuclear magnetic resonance: unique tools for the study of brain metabolism. PubMed - NIH. Available at: [Link]

-

Amiel, C., et al. (2024). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

Pro-I-Pro, et al. (2009). Exploiting Uniformly ¹³C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PMC - NIH. Available at: [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Available at: [Link]

-

Jay, D., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Available at: [Link]

-

NMRlab. (n.d.). ¹³Carbon NMR. Available at: [Link]

-

OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Serianni, A., et al. (2021). Two-Bond ¹³C-¹³C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. OSTI.GOV. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-¹³C HSQC and HMBC (right hand) 2D NMR spectra of Fraction 1. Available at: [Link]

-

Bax, A., et al. (1990). 2D and 3D NMR spectroscopy employing carbon-13/carbon-13 magnetization transfer by isotropic mixing. Spin system identification in large proteins. Journal of the American Chemical Society. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative ¹³C NMR Spectrum?. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Available at: [Link]

-

PMC - PubMed Central. (2017). ¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Available at: [Link]

-

NIH. (n.d.). Labeling strategies for ¹³C-detected aligned-sample solid-state NMR of proteins. Available at: [Link]

-

NIH. (2022). Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Available at: [Link]

-

Royal Society of Chemistry. (2015). NMR of carbohydrates. Nuclear Magnetic Resonance: Volume 44. Available at: [Link]

-

Pozsgay, V., et al. (1998). Measurement of interglycosidic 3JCH coupling constants of selectively ¹³C labeled oligosaccharides by 2D J-resolved ¹H NMR spectroscopy. PubMed. Available at: [Link]

-

Nanalysis. (2022). Cheat codes for ¹³C qNMR. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

Reddit. (2023). ¹³C NMR tips. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

DiVA portal. (n.d.). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. Available at: [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

ResearchGate. (n.d.). (A) ¹H NMR spectrum of the NP formed by condensation of d-arabinose.... Available at: [Link]

Sources

- 1. The 13C isotope and nuclear magnetic resonance: unique tools for the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epic.awi.de [epic.awi.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. osti.gov [osti.gov]

- 8. C13 & 2D NMR | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]